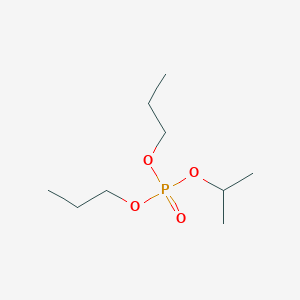
Propan-2-yl dipropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl dipropyl phosphate: is an organophosphorus compound with a variety of applications in different fields. It is known for its unique chemical properties and its ability to participate in various chemical reactions. This compound is often used in scientific research and industrial applications due to its versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propan-2-yl dipropyl phosphate can be synthesized through the esterification of propan-2-ol (isopropanol) with dipropyl phosphoric acid. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation and other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl dipropyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form different phosphorous-containing compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include different phosphoric acid esters, phosphorous-containing compounds, and substituted esters.
Scientific Research Applications
Chemistry: Propan-2-yl dipropyl phosphate is used as a reagent in organic synthesis. It is involved in the preparation of various phosphoric acid derivatives and other organophosphorus compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and interactions. It can act as an inhibitor for certain enzymes, providing insights into their function and structure.
Medicine: this compound has potential applications in medicinal chemistry. It is studied for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: In industrial applications, this compound is used as a flame retardant and plasticizer. It is added to materials to enhance their fire resistance and flexibility.
Mechanism of Action
Mechanism: The mechanism by which propan-2-yl dipropyl phosphate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes with active sites that can accommodate the phosphate ester group. The compound can inhibit the activity of these enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar inhibitory effects on enzymes.
Isopropylphenyl diphenyl phosphate: Used as a flame retardant and plasticizer, similar to propan-2-yl dipropyl phosphate.
Uniqueness: this compound is unique due to its specific ester structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
646450-33-1 |
|---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
propan-2-yl dipropyl phosphate |
InChI |
InChI=1S/C9H21O4P/c1-5-7-11-14(10,12-8-6-2)13-9(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
KLXFKCHQRMYVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Thiazolidinedione, 5-[(4-chlorophenyl)methylene]-3-ethyl-](/img/structure/B12580337.png)

![Acetamide,N-(2-chlorophenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12580347.png)
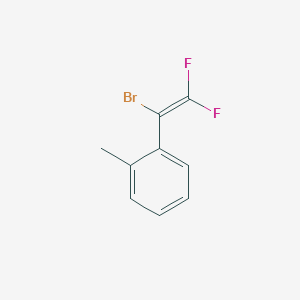
![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
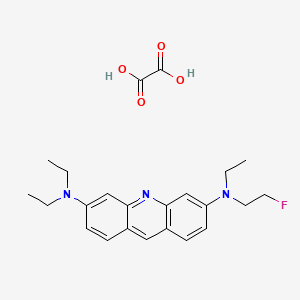

![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
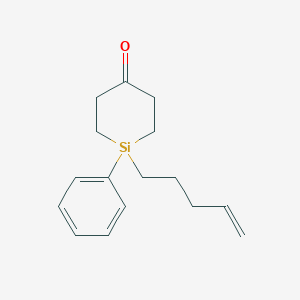
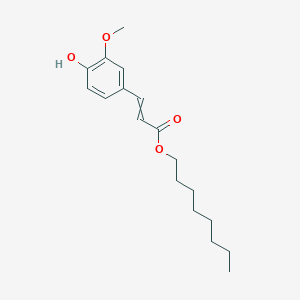
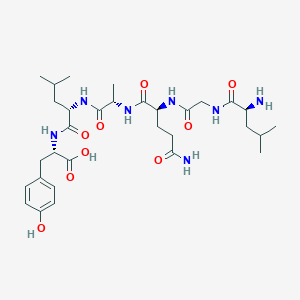
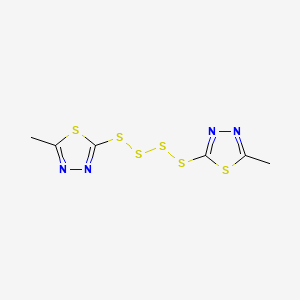
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)
silyl}butanenitrile](/img/structure/B12580435.png)
